![molecular formula C14H17NO3S B2871495 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide CAS No. 2320861-51-4](/img/structure/B2871495.png)
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide
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Overview
Description
The compound “N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-4-methylthiophene-2-carboxamide” is a complex organic molecule. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom). The “2,5-dimethylfuran-3-yl” part suggests the presence of a 2,5-dimethylfuran group . The “4-methylthiophene-2-carboxamide” part suggests the presence of a 4-methylthiophene group with a carboxamide functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the two ring systems and the various functional groups .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the furan and thiophene rings, as well as the carboxamide group, suggest that it could participate in a variety of chemical reactions.Scientific Research Applications
Biomass Conversion and Biofuel Production
The compound’s furan moiety, derived from biomass, is significant in the context of green chemistry and sustainability. Furan derivatives are pivotal in the transformation of biomass into valuable chemicals and fuels . Specifically, 2,5-dimethylfuran, a related compound, is a promising biofuel due to its high energy density and potential to be produced sustainably from biomass components like 5-hydroxymethylfurfural .
Organic Synthesis and Catalysis
In organic chemistry, furan derivatives serve as key intermediates in various synthetic routes. They participate in Diels-Alder reactions, which are crucial for constructing complex organic molecules . The presence of both furan and thiophene rings in the compound could potentially offer unique reactivity in catalytic systems or as a ligand in transition metal complexes.
Material Sciences
Furan derivatives are used in material science for their photophysical properties. They can act as chromophores in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound’s structure suggests potential applications in developing novel materials with specific optical properties.
Pharmaceutical Research
While direct applications in medicine for this specific compound were not found, furan derivatives are often explored for their biological activities. They can serve as building blocks for pharmaceuticals or as probes in biochemical assays .
Environmental Science
In environmental science, furan derivatives could be used in the detection of pollutants or as part of sensors due to their responsive photophysical properties . The compound’s structure could be tailored for environmental monitoring applications.
Agriculture
Furan derivatives have been studied for their role as plant metabolites and their potential use in agriculture, possibly as growth regulators or in pest control strategies . The specific applications for this compound in agriculture would require further exploration.
Energy Production
The furan component of the compound is relevant in the context of energy production. Research has indicated that furan derivatives can be used to create energy-efficient fuels with a low ecological impact, providing a sustainable alternative to fossil fuels .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological systems. Without more specific information, it’s difficult to predict the mechanism of action.
Safety and Hazards
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-8-4-13(19-7-8)14(17)15-6-12(16)11-5-9(2)18-10(11)3/h4-5,7,12,16H,6H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVTRLETLTPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC(=CS2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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